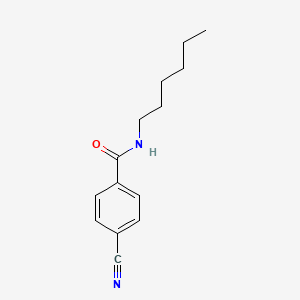
4-IsopropyloxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-IsopropyloxyphenylZinc bromide: is an organozinc compound with the molecular formula C9H11BrOZn. It is a reagent commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its ability to form carbon-carbon bonds, making it valuable in the construction of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-IsopropyloxyphenylZinc bromide can be synthesized through the reaction of 4-isopropyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
4-Isopropyloxyphenyl bromide+Zn→4-IsopropyloxyphenylZinc bromide
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, maintaining strict control over reaction conditions, and ensuring the purity of reagents. The process may also involve continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-IsopropyloxyphenylZinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an aryl or vinyl halide and an organoboron compound in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), organoboron compounds (e.g., phenylboronic acid)
Conditions: Inert atmosphere (nitrogen or argon), solvents like THF or toluene, and base (e.g., K2CO3)
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
Chemistry: 4-IsopropyloxyphenylZinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is particularly valuable in the synthesis of complex molecules, including natural products and pharmaceuticals.
Biology and Medicine: While direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For example, biaryl compounds synthesized through Suzuki-Miyaura coupling are often found in drug molecules.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in material science.
Mécanisme D'action
The mechanism of action of 4-IsopropyloxyphenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to the palladium catalyst. This is followed by reductive elimination, leading to the formation of the desired carbon-carbon bond. The molecular targets are typically the halide and organoboron compounds, and the pathways involve the formation and breaking of metal-carbon bonds.
Comparaison Avec Des Composés Similaires
- PhenylZinc bromide
- 4-MethoxyphenylZinc bromide
- 4-EthoxyphenylZinc bromide
Comparison: 4-IsopropyloxyphenylZinc bromide is unique due to the presence of the isopropyloxy group, which can influence the reactivity and selectivity of the compound in cross-coupling reactions. Compared to phenylZinc bromide, the isopropyloxy group provides additional steric and electronic effects, potentially leading to different reaction outcomes. The presence of the isopropyloxy group can also enhance the solubility of the compound in organic solvents, making it more versatile in various reaction conditions.
Propriétés
Formule moléculaire |
C9H11BrOZn |
|---|---|
Poids moléculaire |
280.5 g/mol |
Nom IUPAC |
bromozinc(1+);propan-2-yloxybenzene |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-8(2)10-9-6-4-3-5-7-9;;/h4-8H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
KJGIXOAIIFTTGO-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OC1=CC=[C-]C=C1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


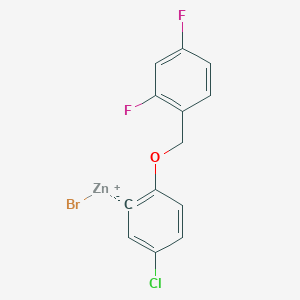
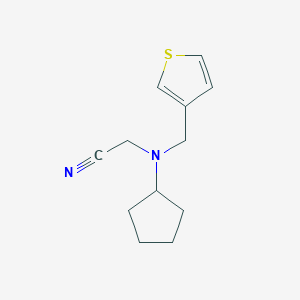
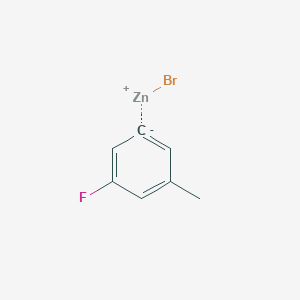
![2-(7-(tert-Butoxycarbonyl)-2,7-diazaspiro[3.5]nonan-2-yl)acetic acid](/img/structure/B14893400.png)
![((3aR,6R,6aS)-2,5-Dibenzylhexahydro-2H-pyrrolo[3,4-d]isoxazol-6-yl)methanamine](/img/structure/B14893402.png)
![6-(4-Bromophenyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14893403.png)
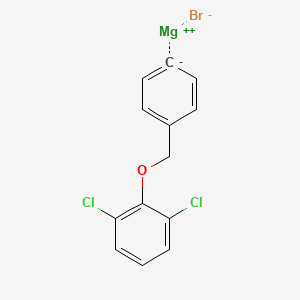
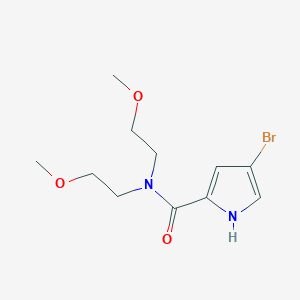
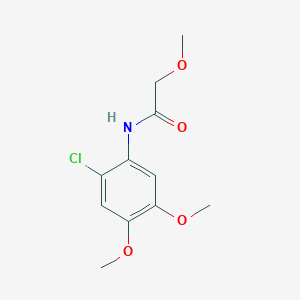
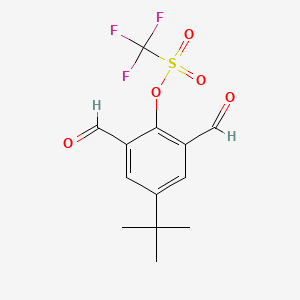
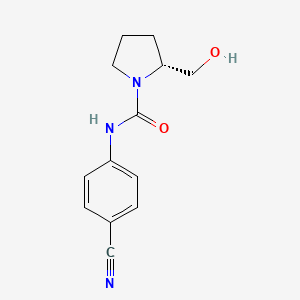
![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
